Superior Brain Penetration and Receptor Occupancy vs. SB-334867, SB-408124, and GSK-1059865
Ex vivo receptor binding studies demonstrated that after subcutaneous administration, OX1R Antagonist 56 occupied OX1Rs in the rat brain at lower doses than the standard OX1R antagonists GSK-1059865, SB-334867, and SB-408124 [1]. This finding is based on direct head-to-head comparison using radioligand binding autoradiography in the tenia tecta. For context, the older 1-SORA SB-408124 is known to have poor in vivo brain penetration, which limits its utility in behavioral studies [2].
| Evidence Dimension | In vivo brain penetration and OX1R occupancy |
|---|---|
| Target Compound Data | OX1R Antagonist 56: Achieved brain OX1R occupancy at lower doses than comparators (exact ED50 values not publicly available in the primary literature but described as 'lower doses' in a direct comparison). |
| Comparator Or Baseline | GSK-1059865, SB-334867, and SB-408124 – higher doses required for equivalent OX1R occupancy. |
| Quantified Difference | Lower dose required for compound 56 (qualitative comparison confirmed by autoradiography). |
| Conditions | Ex vivo autoradiography in rat brain tenia tecta, following subcutaneous administration. |
Why This Matters
For in vivo studies, lower dosing requirements minimize off-target effects and improve the translational relevance of the model.
- [1] Bonaventure P, Yun S, Johnson PL, et al. A selective orexin-1 receptor antagonist attenuates stress-induced hyperarousal without hypnotic effects. J Pharmacol Exp Ther. 2015;352(3):590-601. PMID: 25583879; PMCID: PMC4352589. View Source
- [2] Dugovic C, Shelton J, Aluisio LE, et al. Blockade of orexin-1 receptors attenuates orexin-2 receptor antagonism-induced sleep promotion in the rat. J Pharmacol Exp Ther. 2009;330(1):142-151. View Source
